Enantiomeric Excess: The Defining Metric for (S)-4-(Azetidin-2-yl)pyridine Selection
A systematic search of primary literature and authoritative databases (PubMed, Reaxys, SciFinder) did not identify publicly available quantitative head-to-head biological activity data (Ki, IC50, EC50) or catalytic performance data comparing (S)-4-(azetidin-2-yl)pyridine directly against its (R)-enantiomer or racemate in the same assay. The critical differentiating parameter for this compound class is enantiomeric excess (e.e.). Commercial suppliers specify the (S)-enantiomer at >=95% e.e. ; the racemic compound (CAS 1270335-18-6) by definition has 0% e.e. In the absence of a specific enantiopure comparator with a defined e.e. value, the quantitative difference is the e.e. itself: 95% versus 0%. This metric directly determines the stereochemical fidelity of any downstream chiral synthesis or assay.
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | >=95% e.e. |
| Comparator Or Baseline | Racemic 4-(azetidin-2-yl)pyridine (CAS 1270335-18-6): 0% e.e. |
| Quantified Difference | >=95 percentage point difference in e.e. |
| Conditions | Reported by enantioselective synthesis and chiral HPLC analysis |
Why This Matters
For any application requiring stereochemical control—asymmetric catalysis, chiral resolution, or enantiomer-specific drug synthesis—a >=95% e.e. starting material is non-negotiable; the racemate cannot substitute without introducing a confounding 50% opposite enantiomer.
